molecular formula C17H15NO3 B5538225 Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone

Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone

Cat. No.: B5538225
M. Wt: 281.30 g/mol
InChI Key: DWLZWPXFRMKZOE-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone is a complex organic compound that features a benzo[1,3]dioxole ring fused to a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone typically involves the following steps:

    Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Coupling Reaction: The final step involves the coupling of the benzo[1,3]dioxole ring with the quinoline structure. This can be done using a Friedel-Crafts acylation reaction where the benzo[1,3]dioxole is treated with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide.

    Reduction: Reduction of the compound can yield the corresponding dihydroquinoline derivative.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the benzo[1,3]dioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzo[1,3]dioxole ring.

Scientific Research Applications

Chemistry

In chemistry, Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various biological pathways.

Industry

Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole-5-carbaldehyde: A simpler analog with similar electronic properties.

    Quinoline-2-carboxaldehyde: Another compound with a quinoline core, used in various synthetic applications.

    1,3-Benzodioxole-5-yl-methanone: Shares the benzo[1,3]dioxole ring but lacks the quinoline moiety.

Uniqueness

Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone is unique due to the combination of the benzo[1,3]dioxole and quinoline structures. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.

Properties

IUPAC Name

1,3-benzodioxol-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-17(13-7-8-15-16(10-13)21-11-20-15)18-9-3-5-12-4-1-2-6-14(12)18/h1-2,4,6-8,10H,3,5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLZWPXFRMKZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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